molecular formula C18H20BrN3O3S B2762473 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1448130-62-8

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2762473
CAS No.: 1448130-62-8
M. Wt: 438.34
InChI Key: OCHNAISXKGFLSD-UHFFFAOYSA-N
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Description

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a piperidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation with the bromobenzene derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted benzenesulfonamides, sulfoxides, sulfones, and biaryl compounds .

Scientific Research Applications

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the bromine atom but has similar structural features.

    2-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide: Similar structure with chlorine instead of bromine.

    N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

The presence of the bromine atom in 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide provides unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for developing new chemical entities and studying their properties .

Properties

IUPAC Name

2-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S/c19-16-3-1-2-4-17(16)26(24,25)21-13-14-7-11-22(12-8-14)18(23)15-5-9-20-10-6-15/h1-6,9-10,14,21H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHNAISXKGFLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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